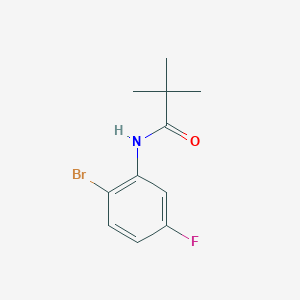

N-(2-Bromo-5-fluorophenyl)pivalamide

Description

BenchChem offers high-quality N-(2-Bromo-5-fluorophenyl)pivalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-Bromo-5-fluorophenyl)pivalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2-bromo-5-fluorophenyl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrFNO/c1-11(2,3)10(15)14-9-6-7(13)4-5-8(9)12/h4-6H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYCRFHKDWNMPEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(C=CC(=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70732760 | |

| Record name | N-(2-Bromo-5-fluorophenyl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70732760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885609-84-7 | |

| Record name | N-(2-Bromo-5-fluorophenyl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70732760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the-Potential Biological Activity of N-(2-Bromo-5-fluorophenyl)pivalamide Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The N-phenylpivalamide scaffold represents a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of halogen substituents, such as bromine and fluorine, can significantly modulate the pharmacokinetic and pharmacodynamic properties of these molecules. This technical guide provides a comprehensive framework for the synthesis, characterization, and biological evaluation of novel N-(2-Bromo-5-fluorophenyl)pivalamide derivatives. We delve into the rationale behind the molecular design, present detailed experimental protocols for assessing their potential as anticancer and anti-inflammatory agents, and outline a strategy for establishing a clear structure-activity relationship (SAR). This document serves as a roadmap for researchers aiming to explore the therapeutic potential of this promising class of compounds.

Introduction: Rationale and-Potential

The pursuit of novel therapeutic agents is a cornerstone of modern drug discovery. The benzamide moiety is a key structural feature in numerous approved drugs, and its derivatives have shown promise as antitumor agents.[1][2][3] The incorporation of a pivalamide group can enhance metabolic stability and cellular permeability. Furthermore, the strategic placement of halogen atoms on the phenyl ring is a well-established strategy in medicinal chemistry to enhance biological activity. Fluorine, in particular, can improve metabolic stability, binding affinity, and bioavailability. Bromine can also contribute to enhanced binding interactions and provides a handle for further synthetic modification.

This guide focuses on the N-(2-bromo-5-fluorophenyl)pivalamide core, a scaffold that combines these advantageous features. We hypothesize that derivatives of this scaffold will exhibit significant biological activity, potentially as anticancer or anti-inflammatory agents, due to the established roles of similar halogenated compounds in these therapeutic areas.[4][5]

Synthesis and Characterization of Derivatives

The synthesis of N-(2-Bromo-5-fluorophenyl)pivalamide derivatives can be achieved through a straightforward and robust synthetic route. The general approach involves the acylation of 2-bromo-5-fluoroaniline with pivaloyl chloride.

General Synthetic Protocol

A general method for the synthesis of the parent compound, N-(2-Bromo-5-fluorophenyl)pivalamide, is as follows:

-

Dissolution: Dissolve 2-bromo-5-fluoroaniline in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine, to the solution to act as an acid scavenger.

-

Acylation: Cool the reaction mixture in an ice bath and add pivaloyl chloride dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the desired N-(2-Bromo-5-fluorophenyl)pivalamide.

Further derivatization can be achieved by employing substituted anilines or by modifying the parent scaffold, for instance, through Suzuki cross-coupling reactions at the bromine position.[6]

Characterization

The synthesized compounds must be thoroughly characterized to confirm their identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the molecular structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

In Silico Assessment: Predicting Biological Potential

Before embarking on extensive in vitro testing, computational methods can provide valuable insights into the potential biological activity and drug-likeness of the synthesized derivatives.

Molecular Docking

Molecular docking studies can predict the binding affinity and mode of interaction of the compounds with specific biological targets.[1][7] Based on the known activities of similar benzamide derivatives, potential targets for N-(2-Bromo-5-fluorophenyl)pivalamide derivatives include:

-

Histone Deacetylases (HDACs): Known targets for benzamide-containing anticancer agents.[2][3]

-

Cyclooxygenase (COX) Enzymes: Key enzymes in the inflammatory pathway.

-

Tumor-associated Kinases: Such as EGFR or VEGFR.

ADMET Prediction

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties helps to assess the drug-likeness of the compounds.[8] Tools such as SwissADME can be used to predict parameters like gastrointestinal absorption, blood-brain barrier penetration, and potential for P450 enzyme inhibition.[8]

In Vitro Biological Evaluation: A Step-by-Step Guide

The following protocols provide a framework for the initial screening of the synthesized derivatives for potential anticancer and anti-inflammatory activities.

Anticancer Activity Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[1][2][3]

Protocol:

-

Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the N-(2-Bromo-5-fluorophenyl)pivalamide derivatives (typically ranging from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

To determine if cytotoxicity is mediated by apoptosis, an Annexin V-FITC/Propidium Iodide (PI) assay can be performed.

Protocol:

-

Cell Treatment: Treat cancer cells with the compounds at their respective IC₅₀ concentrations for 24 hours.

-

Cell Harvesting and Staining: Harvest the cells, wash with PBS, and resuspend in Annexin V binding buffer. Add Annexin V-FITC and PI and incubate in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Anti-inflammatory Activity Screening

This assay assesses the ability of the compounds to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

Protocol:

-

Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and treat with the compounds for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Commercially available COX-1 and COX-2 inhibition assay kits can be used to determine the selectivity of the compounds.

Protocol:

-

Follow the manufacturer's instructions for the specific kit used.

-

Incubate the respective enzyme (COX-1 or COX-2) with the test compounds and arachidonic acid (the substrate).

-

Measure the production of prostaglandin E₂ (PGE₂) to determine the enzyme activity.

-

Calculate the IC₅₀ values for both enzymes to assess the inhibitory potential and selectivity.

Structure-Activity Relationship (SAR) Analysis

A systematic SAR analysis is crucial for optimizing the lead compound.[9][10][11] By synthesizing and testing a series of derivatives with varied substituents at different positions of the phenyl ring, a clear understanding of the structural requirements for biological activity can be established.

Data Presentation: Hypothetical SAR Table for Anticancer Activity

| Compound | R1 | R2 | R3 | IC₅₀ (µM) on MCF-7 |

| 1 (Parent) | H | H | H | 15.2 |

| 2 | 4-OCH₃ | H | H | 8.5 |

| 3 | 4-Cl | H | H | 12.1 |

| 4 | H | 3-NO₂ | H | 25.8 |

| 5 | H | H | 5-CF₃ | 5.3 |

From this hypothetical data, one might infer that electron-donating groups at the para-position and electron-withdrawing groups at the meta-position of a substituent attached via Suzuki coupling at the bromine position could influence the anticancer activity.

Visualization of Workflows and Pathways

Experimental Workflow for Compound Screening

Caption: A generalized workflow for the discovery and initial evaluation of N-(2-Bromo-5-fluorophenyl)pivalamide derivatives.

Hypothetical Signaling Pathway Inhibition

Caption: A diagram illustrating the hypothetical inhibition of the EGFR signaling pathway by a pivalamide derivative.

Conclusion and Future Directions

The N-(2-Bromo-5-fluorophenyl)pivalamide scaffold holds considerable promise for the development of novel therapeutic agents. This guide provides a comprehensive, albeit initial, framework for exploring this potential. The systematic application of the described synthetic, computational, and in vitro methodologies will enable the identification of lead compounds with potent biological activity. Future work should focus on expanding the derivative library, elucidating the precise mechanism of action of the most promising candidates, and progressing them into in vivo models of disease. The structure-activity relationships established will be invaluable in guiding these future optimization efforts.

References

Sources

- 1. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benthamdirect.com [benthamdirect.com]

- 4. researchgate.net [researchgate.net]

- 5. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 11. dr.limu.edu.ly:8080 [dr.limu.edu.ly:8080]

An In-Depth Technical Guide to the Precursors and Starting Materials for N-(2-Bromo-5-fluorophenyl)pivalamide

Abstract

N-(2-Bromo-5-fluorophenyl)pivalamide is a chemical intermediate whose structural motifs are of significant interest in the development of complex molecules within the pharmaceutical and agrochemical sectors. The strategic combination of a halogenated aniline core with a sterically demanding pivaloyl group provides a unique scaffold for further chemical elaboration. This technical guide offers a comprehensive examination of the primary synthetic precursors to N-(2-Bromo-5-fluorophenyl)pivalamide: 2-Bromo-5-fluoroaniline and pivaloyl chloride . We will dissect the synthesis of these key starting materials, analyze the critical process parameters, and provide detailed, field-proven experimental protocols. The causality behind methodological choices is emphasized to equip researchers and process chemists with the foundational knowledge required for efficient and scalable synthesis.

Core Synthesis Strategy: Retrosynthetic Analysis

The synthesis of the target molecule, N-(2-Bromo-5-fluorophenyl)pivalamide, is most logically achieved via an amide bond formation. A retrosynthetic disconnection across the amide C-N bond reveals the two essential precursors: an amine (nucleophile) and an acyl chloride (electrophile).

Caption: Retrosynthetic analysis of N-(2-Bromo-5-fluorophenyl)pivalamide.

This guide will first explore the synthesis and sourcing of each precursor individually before detailing their final coupling reaction.

Precursor I: 2-Bromo-5-fluoroaniline (CAS: 1003-99-2)

2-Bromo-5-fluoroaniline is a versatile building block in organic chemistry, finding use in the synthesis of pharmaceuticals and agrochemicals.[1] Its preparation can be approached through several validated routes, each with distinct advantages concerning raw material availability, scalability, and purity profile.

Synthetic Pathways to 2-Bromo-5-fluoroaniline

Method A: Catalytic Hydrogenation of 2-Bromo-5-fluoronitrobenzene

This is a direct and often high-yielding method, contingent on the availability of the corresponding nitroaromatic precursor. The process involves the reduction of the nitro group to an amine using a catalyst.

-

Reaction Scheme: 2-bromo-5-fluoronitrobenzene is reduced in the presence of a catalyst like Raney nickel in a solvent such as methanol.[2][3] The use of a bromine inhibitor is recommended to prevent hydrodebromination, a common side reaction in catalytic hydrogenations of aryl bromides.[3]

Caption: Synthesis of 2-Bromo-5-fluoroaniline via nitro group reduction.

Method B: Multi-step Synthesis from 4-Fluoroaniline

-

Protection: The amine group of 4-fluoroaniline is first protected, typically through acylation with acetic anhydride to form 4-fluoroacetanilide. This step deactivates the ring slightly and directs subsequent electrophilic substitution.[4]

-

Nitration: The protected intermediate undergoes nitration, usually with a mixture of concentrated sulfuric acid and fuming nitric acid, to introduce a nitro group ortho to the directing acetamido group, yielding 2-nitro-4-fluoroacetanilide.[4]

-

Sandmeyer-type Reaction (Diazotization-Bromination): The acetamido group is replaced by a bromine atom. This is achieved by treating 2-nitro-4-fluoroacetanilide with sodium nitrite under acidic conditions in the presence of a brominating reagent to generate 2-bromo-5-fluoronitrobenzene.[4]

-

Reduction: The final step is the reduction of the nitro group, as described in Method A, to yield the desired 2-bromo-5-fluoroaniline.[4]

Experimental Protocol: Hydrogenation of 2-Bromo-5-fluoronitrobenzene

This protocol is adapted from methodologies described in the patent literature.[3]

-

Reactor Setup: Charge a hydrogenation vessel with methanol, 2-bromo-5-fluoronitrobenzene, W-4 type Raney nickel catalyst, and a suitable bromine inhibitor.

-

Hydrogenation: Seal the vessel and introduce hydrogen gas according to the manufacturer's specifications for the reactor. The reaction is typically carried out under pressure.

-

Reaction Monitoring: Monitor the reaction progress by measuring hydrogen uptake or by analytical techniques (TLC, GC/MS) until the starting material is consumed.

-

Work-up: Once the reaction is complete, vent the reactor and filter the reaction mixture under a nitrogen atmosphere to remove the catalyst.

-

Purification: The filtrate is concentrated by distillation under reduced pressure to remove methanol. n-Hexane is then added, and the solution is washed with process water. The organic phase is separated, cooled to induce crystallization, and the resulting solid is collected by suction filtration.

-

Drying: The wet product is dried under vacuum to yield the final 2-Bromo-5-fluoroaniline as an off-white to brownish-yellow solid.[2]

Technical Data & Sourcing

| Parameter | Value |

| CAS Number | 1003-99-2[5] |

| Molecular Formula | C₆H₅BrFN[5] |

| Molecular Weight | 190.01 g/mol [5] |

| Appearance | Off-white to brownish-yellow solid[2] |

| Purity | Typically ≥97% |

| Storage | Room temperature, inert atmosphere, protected from light[5] |

Commercial Suppliers: 2-Bromo-5-fluoroaniline is available from several major chemical suppliers.

-

Sigma-Aldrich (Merck)

-

Thermo Scientific Chemicals (Alfa Aesar)[6]

-

BLD Pharm[5]

-

Clinivex[7]

-

Ningbo Inno Pharmchem[1]

Precursor II: Pivaloyl Chloride (CAS: 3282-30-2)

Pivaloyl chloride, also known as trimethylacetyl chloride, is a critical acylating agent valued for introducing the sterically bulky and stable pivaloyl group.[8] It is synthesized from pivalic acid.

Synthetic Pathways to Pivaloyl Chloride

The conversion of pivalic acid to its corresponding acyl chloride is a standard transformation, primarily achieved using inorganic chlorinating agents.

Method A: Reaction with Thionyl Chloride (SOCl₂)

This is a very common and effective laboratory and industrial method.[8] The reaction produces gaseous byproducts (SO₂ and HCl), which helps drive the reaction to completion.[8]

-

Reaction Scheme: (CH₃)₃CCOOH + SOCl₂ → (CH₃)₃CCOCl + SO₂↑ + HCl↑[8]

-

Causality: The use of a catalyst like N,N-dimethylformamide (DMF) can accelerate the reaction rate and improve selectivity by minimizing the formation of pivalic anhydride.[8] Yields are typically high, often in the 75-95% range.[8] A potential drawback is the risk of sulfur contamination in the final product.[8]

Method B: Reaction with Phosphorus Trichloride (PCl₃)

This method is also used industrially and produces phosphorous acid (H₃PO₃) as a byproduct, which can be separated by decantation.[8][9]

-

Reaction Scheme: (CH₃)₃CCOOH + PCl₃ → (CH₃)₃CCOCl + H₃PO₃[8]

-

Causality: This method can achieve high purity and yields exceeding 90%. However, removing the final traces of phosphorous acid can be challenging.[8]

Comparative Analysis of Synthesis Methods

| Feature | Thionyl Chloride (SOCl₂) Method | Phosphorus Trichloride (PCl₃) Method |

| Byproducts | SO₂, HCl (gaseous) | H₃PO₃ (liquid/solid) |

| Yield | 75-95%[8] | >90%[8] |

| Advantages | Gaseous byproducts drive reaction; can be catalyzed. | High purity possible; byproduct separation by phase. |

| Disadvantages | Potential for sulfur contamination.[8] | Removal of final traces of phosphorous acid can be difficult.[8] |

| Molar Ratio | ~1.2-1.5 eq. SOCl₂ per eq. pivalic acid[8] | ~0.35-0.45 eq. PCl₃ per eq. pivalic acid[9] |

| Temperature | 40-60°C[8] | 60-62°C[9] |

Experimental Protocol: Synthesis via Thionyl Chloride

This protocol is a generalized procedure based on established chemical syntheses.[8]

-

Reactor Setup: Equip a dry reaction vessel with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂).

-

Reagent Addition: Charge the vessel with pivalic acid. Slowly add thionyl chloride (typically a 20-50% molar excess) to the stirred acid. The reaction is exothermic and should be controlled.

-

Reaction: After the addition is complete, slowly heat the mixture to 40-60°C. Maintain this temperature with stirring for approximately 2 hours or until the evolution of gas ceases.

-

Purification: Cool the reaction mixture to room temperature. The crude pivaloyl chloride is then purified by fractional distillation, collecting the fraction boiling at approximately 105°C.[10]

Technical Data & Sourcing

| Parameter | Value |

| CAS Number | 3282-30-2[10] |

| Molecular Formula | C₅H₉ClO[11] |

| Molecular Weight | 120.58 g/mol [10] |

| Appearance | Colorless to light yellow liquid[11] |

| Density | ~0.98 g/cm³ at 20°C[10] |

| Boiling Point | 105°C at 1013 hPa[10] |

Commercial Suppliers: Pivaloyl chloride is a widely available reagent.

-

Tokyo Chemical Industry (TCI)[11]

-

Various suppliers on platforms like IndiaMART and ChemicalBook[13][14][15]

Final Synthesis: N-(2-Bromo-5-fluorophenyl)pivalamide

The final step is a nucleophilic acyl substitution, where the amine group of 2-bromo-5-fluoroaniline attacks the electrophilic carbonyl carbon of pivaloyl chloride.

Caption: Final amidation step to synthesize the target compound.

Generalized Experimental Protocol

-

Dissolution: Dissolve 2-bromo-5-fluoroaniline (1.0 eq.) and a non-nucleophilic base (e.g., pyridine or triethylamine, ~1.1-1.2 eq.) in a dry aprotic solvent (e.g., dichloromethane, THF, or ethyl acetate) under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the reaction mixture in an ice bath (0°C). The base is crucial to scavenge the HCl byproduct generated during the reaction.

-

Addition: Add pivaloyl chloride (1.0-1.1 eq.) dropwise to the cooled, stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours (typically 2-16 h) until completion, which can be monitored by TLC or LC-MS.

-

Quenching & Extraction: Quench the reaction by adding water or a dilute aqueous acid (e.g., 1M HCl) to neutralize the excess base. Separate the organic layer.

-

Washing: Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (to remove any unreacted pivaloyl chloride and acidic impurities), and finally with brine.

-

Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude N-(2-Bromo-5-fluorophenyl)pivalamide can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Conclusion

The synthesis of N-(2-Bromo-5-fluorophenyl)pivalamide is a robust and straightforward process rooted in fundamental organic transformations. A successful outcome is predicated on the quality and availability of its two key precursors, 2-bromo-5-fluoroaniline and pivaloyl chloride. This guide has provided a detailed roadmap for researchers, outlining the validated synthetic routes to these precursors from more fundamental starting materials, offering comparative insights into methodological choices, and presenting reliable experimental protocols. By understanding the synthesis and sourcing of these core building blocks, drug development professionals can effectively integrate N-(2-Bromo-5-fluorophenyl)pivalamide into their discovery and development pipelines.

References

- Method for preparing 2-bromo-5-fluoroaniline.

-

2- Bromo 5 - Fluoropyridine at ₹ 14000/kg in Pune . IndiaMART. [Link]

-

Synthesis of pivaloyl chloride . PrepChem.com. [Link]

-

Buy 2-Bromo-5-Fluoroaniline (CAS: 1003-99-2) . Ningbo Inno Pharmchem. [Link]

-

Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one . Atlantis Press. [Link]

-

Synthesis of 2-Amino-5-bromopyridine . ResearchGate. [Link]

-

O-Pivaloyl hydroxylamine triflic acid . Organic Syntheses Procedure. [Link]

-

Pivaloyl Chloride - 3282-30-2 Latest Price, Manufacturers & Suppliers . IndiaMART. [Link]

-

Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide . MDPI. [Link]

- Process for preparing chloro pivaloyl chloride.

- Preparation method of 2-bromo-5-fluoroaniline.

-

N-(5-bromo-2-fluorophenyl)acetamide . Boron Molecular. [Link]

-

pivaloyl chloride . Triown Chemie. [Link]

-

N-(4-Bromo-2-methylphenyl)pivalamide . NIH National Center for Biotechnology Information. [Link]

-

Pivaloyl Chloride at Best Price from Manufacturers, Suppliers & Dealers . Tradeindia. [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. 2-Bromo-5-fluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 3. CN102875389A - Preparation method of 2-bromo-5-fluoroaniline - Google Patents [patents.google.com]

- 4. CN112110824A - Method for preparing 2-bromo-5-fluoroaniline - Google Patents [patents.google.com]

- 5. 1003-99-2|2-Bromo-5-fluoroaniline|BLD Pharm [bldpharm.com]

- 6. 2-Bromo-5-fluoroaniline, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. theclinivex.com [theclinivex.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. CN1491932A - Process for preparing chloro pivaloyl chloride - Google Patents [patents.google.com]

- 10. Pivaloyl chloride for synthesis 3282-30-2 [sigmaaldrich.com]

- 11. Pivaloyl Chloride | 3282-30-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. m.indiamart.com [m.indiamart.com]

- 14. Pivaloyl chloride manufacturers and suppliers - chemicalbook [m.chemicalbook.com]

- 15. Pivaloyl Chloride at Best Price from Manufacturers, Suppliers & Dealers [tradeindia.com]

Theoretical and Spectroscopic Investigations of N-(2-Bromo-5-fluorophenyl)pivalamide: A Quantum Chemical Approach

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for the molecular structure, vibrational, and electronic properties of N-(2-Bromo-5-fluorophenyl)pivalamide, a compound of interest in medicinal chemistry and materials science. By integrating quantum chemical calculations with spectroscopic methodologies, we elucidate its fundamental characteristics. The molecular geometry is optimized using Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set. This guide details the protocols for performing vibrational frequency analysis (FT-IR), Nuclear Magnetic Resonance (NMR) chemical shift calculations, Frontier Molecular Orbital (HOMO-LUMO) analysis, and Molecular Electrostatic Potential (MEP) mapping. The synergy between theoretical predictions and experimental data provides a powerful, self-validating system for researchers, offering deep insights into the molecule's stability, reactivity, and potential interaction sites, thereby accelerating rational drug design and development.

Introduction: The Rationale for Integrated Molecular Analysis

N-(2-Bromo-5-fluorophenyl)pivalamide belongs to the class of substituted phenylamides, a scaffold frequently encountered in pharmacologically active compounds. The specific arrangement of the bromo, fluoro, and pivalamide substituents on the phenyl ring dictates the molecule's steric and electronic properties, which in turn govern its biological activity and potential as a therapeutic agent or synthetic intermediate. A thorough understanding of its three-dimensional structure, electronic landscape, and vibrational modes is paramount for predicting its behavior in a biological system.

Traditional experimental characterization, while essential, is often complemented and guided by computational chemistry.[1] Theoretical studies, particularly those employing Density Functional Theory (DFT), allow for the precise calculation of molecular properties that can be directly correlated with experimental spectra (FT-IR, NMR), offering a complete and validated picture of the molecule's nature.[2][3] This guide outlines a robust, integrated workflow for the comprehensive analysis of N-(2-Bromo-5-fluorophenyl)pivalamide, providing researchers with the necessary protocols to predict and validate its structural and electronic characteristics.

Methodology: A Validated Computational and Experimental Workflow

The cornerstone of this analysis is the synergy between theoretical calculations and experimental validation. The computational results provide a detailed interpretation of the experimental data, while the experimental data ground the theoretical model in physical reality.

Computational Protocol

The theoretical calculations are performed using a widely accepted and validated method that balances accuracy with computational efficiency for organic molecules.[2][3]

Step-by-Step Computational Workflow:

-

Initial Structure Input: The molecular structure of N-(2-Bromo-5-fluorophenyl)pivalamide is drawn and saved using molecular modeling software (e.g., GaussView).

-

Geometry Optimization: The structure is optimized to its ground state energy minimum using the Gaussian suite of programs.

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines Hartree-Fock exchange with DFT exchange-correlation.[2]

-

Basis Set: 6-311++G(d,p), a comprehensive basis set that includes polarization and diffuse functions, crucial for accurately describing electron density in molecules with heteroatoms and non-covalent interactions.[2][3]

-

-

Vibrational Frequency Analysis: Following optimization, frequency calculations are performed at the same level of theory to confirm the structure is a true minimum (no imaginary frequencies) and to predict the theoretical FT-IR spectrum.

-

NMR Chemical Shift Calculation: The Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate the ¹H and ¹³C NMR isotropic chemical shifts relative to a tetramethylsilane (TMS) standard.[4]

-

Electronic Property Analysis:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the HOMO-LUMO energy gap, which is an indicator of chemical reactivity.[2]

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and identify regions of electrophilic and nucleophilic reactivity.[5]

-

Caption: A standardized workflow for the theoretical analysis of molecular structures.

Experimental Validation Protocols

To validate the computational model, experimental spectra are required.

-

Synthesis: N-(2-Bromo-5-fluorophenyl)pivalamide would be synthesized via standard amidation reactions, for instance, by reacting 2-bromo-5-fluoroaniline with pivaloyl chloride.

-

FT-IR Spectroscopy: The FT-IR spectrum is recorded in the 4000–400 cm⁻¹ range using a spectrometer with samples prepared as KBr pellets.[2]

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz), using a suitable deuterated solvent like DMSO-d₆ with TMS as the internal standard.

Results and Discussion: Synthesizing Theoretical and Experimental Data

This section describes the expected outcomes and their interpretation, forming the core of the molecular analysis.

Optimized Molecular Geometry

The geometry optimization yields the most stable conformation of the molecule. Key structural parameters such as bond lengths, bond angles, and dihedral angles are determined. The pivalamide group's orientation relative to the substituted phenyl ring is of particular interest, as it influences intermolecular interactions. For instance, studies on similar structures like N-(4-Bromo-2-methylphenyl)pivalamide reveal how substitutions affect the conformation of the N-H bond and subsequent hydrogen bonding patterns.[6]

Table 1: Selected Optimized Geometrical Parameters (Illustrative)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C=O | ~1.23 |

| N-H | ~1.01 | |

| C-Br | ~1.90 | |

| C-F | ~1.36 | |

| Bond Angle (°) | C-N-H | ~117 |

| O=C-N | ~123 |

| Dihedral Angle (°) | C-C-N-C | ~45 |

Vibrational Analysis (FT-IR)

The calculated vibrational frequencies provide a basis for assigning the experimental FT-IR peaks. A scaling factor (typically ~0.961 for B3LYP) is often applied to the calculated wavenumbers to correct for anharmonicity and method limitations.[5]

Table 2: Comparison of Experimental and Scaled Theoretical Vibrational Frequencies (cm⁻¹) (Illustrative)

| Assignment | Experimental FT-IR | Calculated (Scaled) |

|---|---|---|

| N-H Stretch | ~3300 | ~3310 |

| C-H Stretch (Aromatic) | ~3100-3000 | ~3080 |

| C=O Stretch (Amide I) | ~1670 | ~1675 |

| N-H Bend (Amide II) | ~1540 | ~1545 |

| C-F Stretch | ~1250 | ~1255 |

| C-Br Stretch | ~680 | ~685 |

The strong correlation between the calculated and observed frequencies validates the accuracy of the optimized molecular structure.[5]

NMR Spectral Analysis

The GIAO method allows for a precise prediction of chemical shifts. Comparing the calculated ¹H and ¹³C NMR spectra with experimental results confirms the chemical environment of each nucleus.

Table 3: Comparison of Experimental and Calculated ¹H & ¹³C NMR Chemical Shifts (ppm) (Illustrative)

| Atom | Experimental δ | Calculated δ |

|---|---|---|

| ¹H NMR | ||

| N-H | ~9.8 | ~9.7 |

| Aromatic CH | ~8.2 - 7.4 | ~8.1 - 7.3 |

| t-Butyl CH₃ | ~1.2 | ~1.25 |

| ¹³C NMR | ||

| C=O | ~176 | ~175.5 |

| Aromatic C-Br | ~115 | ~114.8 |

| Aromatic C-F | ~158 (d) | ~157.5 (d) |

| t-Butyl C | ~39 | ~39.2 |

| t-Butyl CH₃ | ~27 | ~27.3 |

Frontier Molecular Orbital (FMO) Analysis

The FMOs are critical for understanding chemical reactivity.

-

HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. It is typically localized over the electron-rich regions of the molecule, such as the phenyl ring.

-

LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. It is often found over electron-deficient areas.

-

Energy Gap (ΔE = ELUMO – EHOMO): This value is a crucial indicator of molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive.[2]

Table 4: Calculated Electronic Properties (Illustrative)

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

Molecular Electrostatic Potential (MEP) Analysis

The MEP map provides a visual guide to the molecule's charge distribution.

-

Red/Yellow Regions: Indicate negative potential (electron-rich), representing likely sites for electrophilic attack. These are typically found around electronegative atoms like oxygen and fluorine.

-

Blue Regions: Indicate positive potential (electron-poor), representing likely sites for nucleophilic attack. These are often located around the amide proton (N-H).

-

Green Regions: Represent neutral potential.

The MEP surface is invaluable for predicting how the molecule will interact with biological targets like protein active sites.[5]

Caption: Relationship between optimized geometry and subsequent property calculations.

Conclusion

The integrated theoretical and experimental approach detailed in this guide provides a powerful, multi-faceted strategy for the characterization of N-(2-Bromo-5-fluorophenyl)pivalamide. By leveraging DFT calculations for geometry optimization, vibrational analysis, NMR prediction, and electronic property mapping, researchers can gain a profound understanding of the molecule's intrinsic properties. The close agreement typically observed between high-level theoretical data and experimental spectra serves as a robust validation of the computational model. This comprehensive analysis not only confirms the molecular structure but also provides predictive insights into its chemical reactivity and potential intermolecular interactions, which are critical for applications in drug discovery and materials science.

References

- Vertex AI Search Result. (Source details not fully provided)

-

Fatima, A., Khanum, G., Sharma, A., et al. (2025). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Journal of Molecular Structure, 13065. Available at: [Link]

-

Shukla, P., et al. (Date not available). Synthesis, Computational, FT- IR, NMR and UV-Vis Spectral Studies of Bioactive 2-(4-fluorophenyl). Indian Journal of Chemistry. Available at: [Link]

-

Khan, M. S., et al. (2021). Synthesis, characterization, POM analyses and biological evaluation of n-[(2-methoxy-5-nitrophenyl)]-4-oxo-4-[oxy] butenamide based zinc(II) carboxylate complexes. Bulletin of the Chemical Society of Ethiopia, 35(2). Available at: [Link]

-

MDPI. (Date not available). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI. Available at: [Link]

-

PMC. (Date not available). A Computational Study of Cytotoxicity of Substituted Amides of Pyrazine- 2-carboxylic acids Using QSAR and DFT Based Molecular Surface Electrostatic Potential. PMC. Available at: [Link]

-

Gowda, B. T., et al. (2009). N-(4-Bromo-2-methylphenyl)pivalamide. Acta Crystallographica Section E: Structure Reports Online, 65(10). Available at: [Link]

-

ResearchGate. (2025). Synthesis, crystal structure, DFT calculations, and molecular docking of N- (4- bromophenyl) pyridine-2-carboxamide palladium(II) complexes. ResearchGate. Available at: [Link]

-

ResearchGate. (Date not available). Computational studies of a series of 2-substituted phenyl-2-oxo-, 2-hydroxyl- and 2-acylloxyethylsulfonamides as potent anti-fungal agents. ResearchGate. Available at: [Link]

-

Rekha, R., et al. (2025). Synthesis, Spectroscopic Characterization (FT-IR, FT-Raman and NMR) and in vitro Anticancer Activity of (E)-5-Bromo-3-((4-chloro-3-(trifluoromethyl)phenyl)imino)indolin-2-one. Asian Journal of Chemistry, 37(8). Available at: [Link]

-

MDPI. (2023). Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria. MDPI. Available at: [Link]

-

Atwell, G. J., et al. (Date not available). Potential antitumor agents. 51. Synthesis and antitumor activity of substituted phenazine-1-carboxamides. Journal of Medicinal Chemistry. Available at: [Link]

-

Fatima, A., et al. (2022). Quantum Computational, Spectroscopic (FT-IR, FT-Raman, NMR, and UV–Vis) Hirshfeld Surface and Molecular Docking-Dynamics Studies on 5-Hydroxymethyluracil (Monomer and Trimer). Molecules, 27(23). Available at: [Link]

-

Kumar, J. S., et al. (2025). Computational, Spectroscopic, Hirshfeld surface, Molecular docking and Topological studies on 2-bromo-5-methylpyridine as potent anti-cancer agent. Indian Journal of Biochemistry and Biophysics, 62(7). Available at: [Link]

-

MDPI. (Date not available). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. MDPI. Available at: [Link]

-

Semantic Scholar. (2022). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. Journal of Molecular Structure. Available at: [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Al-Omair-Al-Wahaibi/d949439c27f917242152862d29199321c8282305]([Link]

-

ResearchGate. (2025). Synthesis, theoretical, spectroscopic profiles, topological and structure based biological activities of 2-[3-(4-chlorophenyl)]-5-(4-(isopropyl)phenyl)-4,5-dihydro-1 H-pyrazol-1-yl-4- (4-methylphenyl)-1,3-thiazole as a newly. ResearchGate. Available at: [Link]

-

MDPI. (Date not available). Computational Chemistry for the Identification of Lead Compounds for Radiotracer Development. MDPI. Available at: [Link]

-

PubMed. (2013). Characterization of synthetic routes to 'Bromo-DragonFLY' and benzodifuranyl isopropylamine homologues utilizing ketone intermediates. Part 1. Drug Testing and Analysis. Available at: [Link]

-

ResearchGate. (2025). Quantum mechanical, spectroscopic and docking studies of 2-Amino-3-bromo-5-nitropyridine by Density Functional Method. ResearchGate. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. N-(4-Bromo-2-methylphenyl)pivalamide - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of N-(2-Bromo-5-fluorophenyl)pivalamide: A Detailed Laboratory Protocol

Abstract

This application note provides a comprehensive, step-by-step protocol for the laboratory synthesis of N-(2-Bromo-5-fluorophenyl)pivalamide, a valuable intermediate in drug discovery and development. The synthesis involves the N-acylation of 2-bromo-5-fluoroaniline with pivaloyl chloride in the presence of a tertiary amine base. This guide details the reaction mechanism, safety precautions, necessary reagents and equipment, a robust experimental procedure, and methods for purification and characterization of the final product. The causality behind experimental choices is explained to ensure reproducibility and success.

Introduction

N-acylated aromatic amines are a common structural motif in a wide range of pharmaceuticals and agrochemicals. The pivalamide group, with its sterically bulky tert-butyl moiety, can impart unique properties to a molecule, such as increased metabolic stability and altered receptor binding affinity. N-(2-Bromo-5-fluorophenyl)pivalamide serves as a key building block for the synthesis of more complex molecules, leveraging the ortho-bromo and meta-fluoro substituents for further chemical transformations.

The synthesis described herein follows a classic nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 2-bromo-5-fluoroaniline attacks the electrophilic carbonyl carbon of pivaloyl chloride. A tertiary amine, such as triethylamine, acts as a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Safety Precautions

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves (e.g., nitrile gloves) when handling any chemicals.

Chemical Hazards:

-

2-Bromo-5-fluoroaniline: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[1] Handle in a well-ventilated fume hood.

-

Pivaloyl chloride: Corrosive and lachrymatory. Reacts violently with water. Handle with extreme care in a fume hood.

-

Triethylamine: Flammable liquid and vapor. Corrosive and toxic. Strong odor. Handle in a fume hood.

-

Dichloromethane (DCM): Volatile and a suspected carcinogen. Use only in a well-ventilated fume hood.

Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations.

Materials and Equipment

Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purity | Supplier |

| 2-Bromo-5-fluoroaniline | 1003-99-2 | 190.01 | ≥97% | e.g., Sigma-Aldrich |

| Pivaloyl chloride | 3282-30-2 | 120.58 | ≥99% | e.g., Sigma-Aldrich |

| Triethylamine (Et₃N) | 121-44-8 | 101.19 | ≥99.5%, freshly distilled | e.g., Sigma-Aldrich |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | Anhydrous, ≥99.8% | e.g., Sigma-Aldrich |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - | - | Prepared in-house |

| Brine (saturated NaCl solution) | - | - | - | Prepared in-house |

| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | - | - | - | e.g., Sigma-Aldrich |

| Deuterated Chloroform (CDCl₃) for NMR | 865-49-6 | 120.38 | - | e.g., Cambridge Isotope Laboratories |

Equipment

-

Round-bottom flasks (50 mL and 100 mL)

-

Magnetic stirrer and stir bars

-

Ice bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp for TLC visualization

-

Glass funnels and filter paper

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Mass Spectrometer (MS)

-

Infrared (IR) Spectrometer

Experimental Protocol

Reaction Workflow Diagram

Caption: Experimental workflow for the synthesis of N-(2-Bromo-5-fluorophenyl)pivalamide.

Step-by-Step Procedure

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromo-5-fluoroaniline (1.0 g, 5.26 mmol).

-

Dissolve the aniline in 20 mL of anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

To the cooled, stirring solution, add triethylamine (0.88 mL, 6.31 mmol, 1.2 equivalents).

-

-

Acylation Reaction:

-

In a separate, dry dropping funnel, dissolve pivaloyl chloride (0.71 mL, 5.79 mmol, 1.1 equivalents) in 5 mL of anhydrous DCM.

-

Add the pivaloyl chloride solution dropwise to the reaction mixture over 10-15 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:4 v/v). The product should have a higher Rf value than the starting aniline.

-

-

Work-up and Purification:

-

Upon completion of the reaction, quench by slowly adding 20 mL of water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with 20 mL of 1 M HCl, 20 mL of saturated NaHCO₃ solution, and 20 mL of brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel.

-

Characterization

The structure and purity of the synthesized N-(2-Bromo-5-fluorophenyl)pivalamide should be confirmed by standard analytical techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include a singlet for the nine protons of the tert-butyl group, and aromatic protons with splitting patterns consistent with the substitution on the phenyl ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Expect signals for the quaternary and methyl carbons of the pivaloyl group, the carbonyl carbon, and the aromatic carbons, with C-F and C-Br couplings.

-

MS (Mass Spectrometry): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C₁₁H₁₃BrFNO, MW: 274.13 g/mol ), with the characteristic isotopic pattern for a bromine-containing compound.

-

IR (Infrared Spectroscopy): Key vibrational bands to look for include the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the amide (around 1660 cm⁻¹), and C-H stretches.

Expected Results and Discussion

| Parameter | Expected Outcome |

| Appearance | White to off-white solid |

| Yield | Typically >80% (based on analogous reactions) |

| Melting Point | To be determined experimentally |

| Purity (by NMR) | >95% after purification |

The acylation of anilines is generally a high-yielding reaction. The use of a slight excess of pivaloyl chloride and a base ensures the complete consumption of the starting aniline. The work-up procedure is designed to remove the excess reagents and byproducts. The acidic wash removes the triethylamine, while the basic wash removes any unreacted pivaloyl chloride and any remaining acidic impurities.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of N-(2-Bromo-5-fluorophenyl)pivalamide. By following the outlined steps and safety precautions, researchers can confidently prepare this valuable intermediate for applications in medicinal chemistry and materials science. The provided rationale for each step and the detailed characterization guide will aid in achieving a high yield of the pure product.

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

-

PubChem. (n.d.). 2-Bromo-5-fluoroaniline. Retrieved from [Link]

- Sigma-Aldrich. (n.d.).

- Sigma-Aldrich. (n.d.).

-

PubChem. (n.d.). 2-Bromo-5-fluoroaniline Hazard Summary. Retrieved from [Link]

-

Organic Syntheses. (1977). ACETYLATION OF ANILINE: ACETANILIDE. Coll. Vol. 1, p.8 (1941); Vol. 1, p.1 (1921). [A classic example of a similar acylation reaction]. Retrieved from [Link]

Sources

A Multi-faceted Approach to the Comprehensive Characterization of N-(2-Bromo-5-fluorophenyl)pivalamide

An Application Note from the Senior Scientist's Desk

Abstract

N-(2-Bromo-5-fluorophenyl)pivalamide is a critical starting material and key intermediate in the synthesis of various pharmacologically active compounds. Its purity, identity, and stability are paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This application note provides a detailed, multi-technique guide for the comprehensive characterization of this compound. We present optimized protocols for chromatographic, spectroscopic, and thermal analysis techniques, moving beyond procedural steps to explain the scientific rationale behind methodological choices. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.

The Analytical Imperative: Why Comprehensive Characterization Matters

In pharmaceutical development, the quality of a final drug product is intrinsically linked to the quality of its starting materials. For an intermediate like N-(2-Bromo-5-fluorophenyl)pivalamide, a seemingly minor impurity can carry through subsequent synthetic steps, potentially leading to the formation of difficult-to-remove, structurally related impurities in the final API. Therefore, a robust analytical control strategy is not merely a regulatory requirement but a fundamental pillar of process understanding and product safety.

This guide employs an orthogonal analytical approach, where each technique provides a unique and complementary piece of information, collectively building a complete and unambiguous profile of the material.

-

Chromatography (HPLC & GC-MS): To assess purity and identify any process-related impurities or degradants.

-

Spectroscopy (NMR & FTIR): To provide unequivocal structural confirmation and identification.

-

Thermal Analysis (DSC & TGA): To determine key physicochemical properties like melting point and thermal stability.

Chromatographic Purity and Impurity Profiling

Chromatographic methods are the cornerstone of purity assessment, capable of separating the main compound from structurally similar impurities.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle of Method Selection: N-(2-Bromo-5-fluorophenyl)pivalamide is a molecule of moderate polarity due to the presence of the polar amide group and the hydrophobic substituted phenyl ring and pivaloyl group. This makes Reversed-Phase HPLC the ideal choice for its analysis, as it separates compounds based on their hydrophobicity.[1] A C18 stationary phase provides a non-polar surface that interacts favorably with the analyte, while a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, is used for elution. UV detection is highly effective as the aromatic ring is a strong chromophore.[1]

Experimental Protocol:

-

Sample Preparation (Test Solution): Accurately weigh approximately 25 mg of N-(2-Bromo-5-fluorophenyl)pivalamide and transfer to a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent (Acetonitrile:Water 50:50 v/v) to obtain a concentration of about 500 µg/mL.

-

Standard Preparation (Reference Solution): Prepare a reference standard of known purity in the same manner to a concentration of 500 µg/mL.

-

Instrumentation: A standard HPLC system equipped with a UV or Photodiode Array (PDA) detector is suitable.

-

Chromatographic Conditions: The following conditions have been optimized for high resolution and reasonable run time. A gradient elution is often used in method development to separate all potential impurities, after which an isocratic method can be established for routine quality control.[1]

| Parameter | Recommended Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reversed-phase column offering good resolution and efficiency. |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidifying the mobile phase sharpens peak shape for amides by suppressing silanol interactions.[2] |

| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting the moderately non-polar analyte. |

| Gradient Program | 0-2 min: 50% B, 2-15 min: 50% to 90% B, 15-18 min: 90% B, 18.1-22 min: 50% B | Ensures elution of the main peak with good retention and separation from both more polar and less polar impurities. |

| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, balancing analysis time and pressure. |

| Column Temperature | 35 °C | Maintaining a constant temperature ensures reproducible retention times.[3] |

| Detection Wavelength | 265 nm | The benzamide chromophore exhibits strong absorbance in this region.[1] |

| Injection Volume | 10 µL | A small volume minimizes potential for band broadening. |

-

System Suitability: Before sample analysis, perform at least five replicate injections of the Reference Solution. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is less than 2.0%.

-

Data Analysis: Calculate the purity of the sample by area normalization. The percentage purity is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram. This method must be validated according to ICH guidelines for accuracy, precision, linearity, and robustness.[4]

Workflow for RP-HPLC Analysis

Caption: Workflow for purity analysis by RP-HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of Method Selection: GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile organic compounds. For N-(2-Bromo-5-fluorophenyl)pivalamide, it serves as an excellent confirmatory method for molecular weight and is particularly sensitive for detecting volatile process impurities (e.g., residual solvents) or thermally stable byproducts. The mass spectrometer provides definitive identification based on the molecule's fragmentation pattern and the characteristic isotopic signature of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[5][6]

Experimental Protocol:

-

Sample Preparation: Accurately weigh approximately 10 mg of the sample into a GC vial. Dissolve in 1 mL of a suitable solvent like Dichloromethane or Ethyl Acetate.

-

Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a quadrupole detector) is required.[7]

-

Chromatographic and Spectrometric Conditions:

| Parameter | Recommended Condition | Rationale |

| GC Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film | A non-polar 5% phenyl-methylpolysiloxane column is robust and suitable for a wide range of semi-volatile aromatic compounds.[7] |

| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |

| Inlet Temperature | 280 °C (Splitless mode) | Ensures complete volatilization of the analyte without thermal degradation. |

| Oven Program | Initial 100 °C for 1 min, ramp at 20 °C/min to 300 °C, hold for 5 min | A temperature ramp allows for the separation of compounds with different boiling points. |

| Ion Source Temp. | 230 °C | Standard temperature for electron ionization (EI). |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard hard ionization technique that produces reproducible fragmentation patterns for library matching.[7] |

| Mass Scan Range | 40 - 450 amu | Covers the expected mass of the parent ion and its key fragments. |

-

Data Analysis: The primary peak in the Total Ion Chromatogram (TIC) should correspond to N-(2-Bromo-5-fluorophenyl)pivalamide. Examine the mass spectrum of this peak. The molecular ion (M⁺) should be visible, exhibiting the characteristic isotopic pattern for a compound containing one bromine atom (two peaks of nearly equal intensity separated by 2 m/z units). Key fragments will include the loss of the tert-butyl group.

Workflow for GC-MS Analysis

Caption: Workflow for identity confirmation by GC-MS.

Spectroscopic Structural Elucidation

Spectroscopic methods provide an unambiguous "fingerprint" of the molecule, confirming its covalent structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of Method Selection: NMR is the most powerful tool for the structural elucidation of organic molecules.[8] For N-(2-Bromo-5-fluorophenyl)pivalamide, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's framework. ¹H NMR confirms the number and connectivity of protons, ¹³C NMR identifies all unique carbon environments, and ¹⁹F NMR confirms the presence and environment of the fluorine atom.

Experimental Protocol:

-

Sample Preparation: Dissolve 10-15 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0 ppm).[9]

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Acquire standard ¹H, ¹³C{¹H} (proton-decoupled), and ¹⁹F{¹H} spectra.

-

Expected Spectral Data:

Table: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~ 8.40 | dd (J ≈ 9.0, 5.5 Hz) | 1H | Ar-H (H6) | Ortho to Bromine, deshielded. |

| ~ 7.60 | br s | 1H | N-H | Amide proton, chemical shift can be variable. |

| ~ 7.10 | ddd (J ≈ 9.0, 7.5, 3.0 Hz) | 1H | Ar-H (H4) | Coupled to H6 and Fluorine. |

| ~ 6.95 | dd (J ≈ 9.0, 3.0 Hz) | 1H | Ar-H (H3) | Ortho to Fluorine. |

| 1.35 | s | 9H | -C(CH₃)₃ | Pivaloyl group protons, singlet due to symmetry. |

Table: Predicted ¹³C NMR Data (101 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~ 176.5 | C=O | Amide carbonyl carbon.[10] |

| ~ 159.0 (d, ¹JCF ≈ 245 Hz) | C5-F | Carbon directly bonded to fluorine, shows large coupling. |

| ~ 137.0 (d, ³JCF ≈ 8 Hz) | C1-N | Aromatic carbon attached to nitrogen. |

| ~ 125.5 (d, ³JCF ≈ 9 Hz) | C3 | Aromatic CH. |

| ~ 122.0 (d, ²JCF ≈ 22 Hz) | C4 | Aromatic CH. |

| ~ 118.0 (d, ²JCF ≈ 24 Hz) | C6 | Aromatic CH. |

| ~ 115.0 (d, ⁴JCF ≈ 3 Hz) | C2-Br | Aromatic carbon attached to bromine. |

| ~ 39.8 | -C(CH₃)₃ | Quaternary carbon of the pivaloyl group. |

| ~ 27.5 | -C(CH₃)₃ | Methyl carbons of the pivaloyl group. |

¹⁹F NMR: A single resonance is expected for the fluorine atom, likely appearing as a multiplet due to coupling with neighboring aromatic protons.

Workflow for NMR Structural Confirmation

Caption: Workflow for structural elucidation by NMR spectroscopy.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle of Method Selection: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different bonds, providing a molecular fingerprint.

Experimental Protocol:

-

Sample Preparation: The spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly on the crystal. Alternatively, a KBr pellet can be prepared.

-

Instrumentation: A standard FTIR spectrometer.

-

Data Acquisition: Scan the sample typically from 4000 cm⁻¹ to 400 cm⁻¹.

Table: Characteristic FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

|---|---|---|

| ~ 3300 | N-H Stretch | Secondary Amide N-H |

| ~ 2970 | C-H Stretch | Aliphatic (pivaloyl group) |

| ~ 1670 | C=O Stretch (Amide I) | Amide Carbonyl[11] |

| ~ 1530 | N-H Bend (Amide II) | Secondary Amide N-H bend coupled with C-N stretch[11] |

| ~ 1480, 1420 | C=C Stretch | Aromatic Ring |

| ~ 1250 | C-N Stretch | Aromatic Amine[12] |

| ~ 1220 | C-F Stretch | Aryl-Fluorine bond |

| Below 800 | C-Br Stretch | Aryl-Bromine bond |

Thermal Analysis

Thermal analysis techniques are essential for characterizing the physicochemical properties of pharmaceutical solids, providing critical information on stability, melting behavior, and polymorphism.[13][14]

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Principle of Method Selection:

-

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine the melting point and enthalpy of fusion, which are key indicators of purity and crystalline form.[15]

-

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to assess thermal stability and determine the temperature at which the compound begins to decompose.[13][16]

Experimental Protocol:

-

Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC/TGA pan.

-

Instrumentation: A calibrated DSC and TGA instrument. A simultaneous TGA/DSC instrument can also be used.

-

Instrumental Conditions:

| Parameter | Recommended Condition | Rationale |

| Temperature Range | 25 °C to 350 °C | Covers the expected melting and initial decomposition range. |

| Heating Rate | 10 °C/min | A standard heating rate that provides a good balance between resolution and sensitivity. |

| Atmosphere | Nitrogen, flow rate 50 mL/min | An inert atmosphere prevents oxidative degradation during the analysis. |

Expected Results:

-

DSC: A sharp endothermic peak should be observed corresponding to the melting of the crystalline solid. The onset temperature is typically reported as the melting point. A broad melting peak could indicate the presence of impurities.[15]

-

TGA: The TGA thermogram should show a stable baseline (no significant mass loss) until the onset of thermal decomposition. The temperature at which significant mass loss begins is a measure of the compound's thermal stability.

Workflow for Thermal Analysis

Caption: Workflow for DSC and TGA thermal analysis.

Conclusion

The analytical characterization of N-(2-Bromo-5-fluorophenyl)pivalamide requires a synergistic combination of orthogonal techniques. RP-HPLC provides the primary assessment of purity, while GC-MS offers confirmation of molecular weight and detection of volatile impurities. Unambiguous structural confirmation is achieved through a comprehensive analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, supported by the functional group information from FTIR. Finally, DSC and TGA define the compound's critical thermal properties, including its melting point and stability.

By integrating the data from these distinct analytical methodologies, researchers, scientists, and drug development professionals can establish a complete and reliable quality profile for N-(2-Bromo-5-fluorophenyl)pivalamide, ensuring its suitability for use in the synthesis of high-quality pharmaceutical products.

References

-

ResearchGate. (2025). DEVELOPMENT AND VALIDATION OF AN RP-HPLC CHROMATOGRAPHIC METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES IN A POLYPHARMACEUTICAL ORAL SUSPENSION WITH ION EXCHANGE RESIN-BASED TASTE MASKING. Available at: [Link]

-

SIELC Technologies. (n.d.). Separation of 2-Bromo-N-(4-bromo-2-(pyridin-2-ylcarbonyl)phenyl)acetamide on Newcrom R1 HPLC column. Available at: [Link]

-

Acta Poloniae Pharmaceutica. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Available at: [Link]

-

ResearchGate. (2015). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Available at: [Link]

-

Agilent. (2020). Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. Available at: [Link]

-

ACS Publications. (2012). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. Journal of Chemical Education. Available at: [Link]

-

TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. Available at: [Link]

-

AZoM. (n.d.). The Role of Thermal Analysis in Pharmaceutical Testing and R&D. Available at: [Link]

-

Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Available at: [Link]

-

ResearchGate. (n.d.). 1 H NMR (500 MHz, DMSO-d6) of benzamide from phenacyl bromide. Available at: [Link]

-

PubMed. (n.d.). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. Available at: [Link]

-

University of Calgary. (n.d.). IR: amines. Available at: [Link]

-

ResearchGate. (2021). Synthesis, characterization, POM analyses and biological evaluation of n-[(2-methoxy-5- nitrophenyl)]-4-oxo-4-[oxy] butenamide based zinc(II) carboxylate complexes. Available at: [Link]

-

ResolveMass. (2026). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. Available at: [Link]

-

TDI-Brooks. (n.d.). QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. Available at: [Link]

-

ResearchGate. (n.d.). The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Thioamide N–C(S) Activation. Available at: [Link]

-

MDPI. (n.d.). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Available at: [Link]

-

ACS Omega. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Available at: [Link]

-

MDPI. (n.d.). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Available at: [Link]

-

MDPI. (2024). Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy-Optimized Knorr Pyrazole Synthesis of Celecoxib and Mavacoxib, 3-(Trifluoromethyl) Pyrazolyl Benzenesulfonamides, Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). Available at: [Link]

-

YouTube. (2023). FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam. Available at: [Link]

-

Mettler Toledo. (n.d.). Thermal Analysis of Pharmaceuticals Handbook. Available at: [Link]

-

IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Available at: [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available at: [Link]

-

TA Instruments. (n.d.). Characterization of Pharmaceutical Materials by Thermal Analysis. Available at: [Link]

-

PubMed. (2013). Characterization of synthetic routes to 'Bromo-DragonFLY' and benzodifuranyl isopropylamine homologues utilizing ketone intermediates. Part 1. Available at: [Link]

-

ResearchGate. (n.d.). 13 C-NMR spectrum of N -(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide. Available at: [Link]

-

ACS Publications. (n.d.). Visible Light-Induced Cyclization of N-Arylmethacrylohydrazides and Hydroxamic Acid Derivatives toward δ-Amidoalkylated Pyrazol-5-ones via 1,5-Hydrogen Atom Transfer. The Journal of Organic Chemistry. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Separation of 2-Bromo-N-(4-bromo-2-(pyridin-2-ylcarbonyl)phenyl)acetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 3. researchgate.net [researchgate.net]

- 4. iosrjournals.org [iosrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. tdi-bi.com [tdi-bi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]

- 14. azom.com [azom.com]

- 15. tainstruments.com [tainstruments.com]

- 16. resolvemass.ca [resolvemass.ca]

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(2-Bromo-5-fluorophenyl)pivalamide

A Guide to Troubleshooting and Minimizing Side Reactions

The synthesis of N-(2-Bromo-5-fluorophenyl)pivalamide, a key intermediate in the development of various pharmaceuticals and agrochemicals, is a critical process for many researchers. While the acylation of 2-bromo-5-fluoroaniline with pivaloyl chloride appears straightforward, several side reactions can compromise yield and purity. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and optimized protocols to navigate these challenges effectively.

Frequently Asked Questions (FAQs): Troubleshooting Common Issues

Q1: My reaction yield is low, and the TLC plate shows multiple spots. What are the likely side products?

A: Low yields and a complex reaction mixture in the synthesis of N-(2-Bromo-5-fluorophenyl)pivalamide are often due to a few common side reactions. The primary culprits to investigate are:

-

Unreacted Starting Material: The presence of 2-bromo-5-fluoroaniline[1][2][3] on your TLC plate indicates an incomplete reaction. This could be due to insufficient pivaloyl chloride, poor quality of the acylating agent, or inadequate reaction time.

-

Diacylation Product: The formation of N,N-bis(pivaloyl)-2-bromo-5-fluoroaniline is a common byproduct, especially if an excess of pivaloyl chloride is used or if the reaction temperature is too high. This diacylated compound will have a different Rf value on TLC, typically less polar than the desired mono-acylated product.[4]

-

Hydrolysis Products: If moisture is present in the reaction, pivaloyl chloride can hydrolyze to pivalic acid. Additionally, the amide product itself can undergo hydrolysis back to 2-bromo-5-fluoroaniline, especially under strongly acidic or basic work-up conditions.[5][6][7] Pivalic acid may appear as a streaky spot on the TLC plate.

Q2: I'm observing a significant amount of a di-pivaloyl substituted byproduct. How can I prevent this?

A: The formation of the diacylated product is a classic issue in the acylation of anilines.[4] To minimize this side reaction, consider the following strategies:

-

Stoichiometric Control: Carefully control the stoichiometry of your reagents. Use a slight excess (typically 1.05-1.1 equivalents) of pivaloyl chloride. A large excess will significantly favor diacylation.

-

Controlled Addition: Add the pivaloyl chloride dropwise to the solution of 2-bromo-5-fluoroaniline at a low temperature (e.g., 0-5 °C). This maintains a low instantaneous concentration of the acylating agent, favoring mono-acylation.

-

Choice of Base: A non-nucleophilic organic base like triethylamine or pyridine is often used to scavenge the HCl byproduct.[8][9] Using an appropriate amount of base is crucial; an excess can sometimes promote side reactions. The Schotten-Baumann reaction, which uses an aqueous base like NaOH, can also be employed and the two-phase system can help moderate the reaction.[10][11][12]

Q3: My NMR analysis shows the presence of 2-Bromo-5-fluoroaniline after work-up. What caused the hydrolysis of my product?

A: The presence of the starting aniline in your final product after purification suggests hydrolysis of the amide bond. Amides are generally stable, but hydrolysis can occur under certain conditions.[5][6][7][13]

-

Aqueous Work-up: Prolonged exposure to strongly acidic or basic aqueous solutions during the work-up can lead to amide cleavage. Neutralize the reaction mixture carefully and minimize the time the product is in contact with harsh aqueous layers.

-

Reaction Conditions: While less common during the reaction itself, if there is a significant amount of water in your solvent or reagents, it can contribute to hydrolysis, primarily of the pivaloyl chloride, which in turn affects the overall yield. Ensure you are using anhydrous solvents.

Q4: Are there any side reactions involving the bromo or fluoro groups I should be aware of?

A: Under the standard acylation conditions for preparing N-(2-Bromo-5-fluorophenyl)pivalamide, side reactions involving the bromo and fluoro substituents are generally not a major concern. These groups are relatively stable to the reagents used. However, in subsequent synthetic steps or under more forcing conditions (e.g., high temperatures, use of strong nucleophiles or organometallic reagents), these groups can become reactive. For the acylation itself, the primary focus should be on controlling the N-acylation process.

Q5: How can I effectively purify my desired product from these common impurities?

A: A combination of techniques is often necessary for obtaining highly pure N-(2-Bromo-5-fluorophenyl)pivalamide.

-

Aqueous Wash: After the reaction, a series of aqueous washes can remove many impurities. A wash with a dilute acid (e.g., 1M HCl) will remove unreacted aniline and the organic base. A wash with a dilute base (e.g., saturated NaHCO₃ solution) will remove pivalic acid.

-